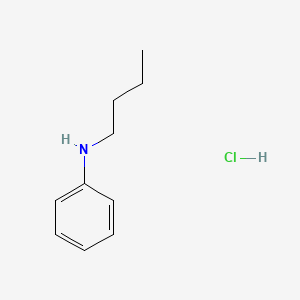
Benzenamine, N-butyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N-butyl-, hydrochloride is an organic compound with the molecular formula C10H15N·HCl. It is a derivative of benzenamine (aniline) where the hydrogen atom on the nitrogen is replaced by a butyl group, and it is further converted to its hydrochloride salt form. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-butyl-, hydrochloride typically involves the alkylation of benzenamine with butyl halides. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The general reaction can be represented as follows:
C6H5NH2+C4H9Br→C6H5NHC4H9+HBr
The resulting N-butylbenzenamine is then treated with hydrochloric acid to form the hydrochloride salt:
C6H5NHC4H9+HCl→C6H5NHC4H9⋅HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-butyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitro compounds or quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine, chlorine, and nitrating agents are used under acidic conditions.
Major Products
Oxidation: Nitrobenzenamine, quinones.
Reduction: Primary and secondary amines.
Substitution: Halogenated benzenamines, nitrobenzenamines.
Scientific Research Applications
Benzenamine, N-butyl-, hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, polymers, and other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals and drug development.
Industry: Used in the production of rubber chemicals, antioxidants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Benzenamine, N-butyl-, hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
Benzenamine (Aniline): The parent compound without the butyl group.
N-Methylbenzenamine: A derivative with a methyl group instead of a butyl group.
N-Ethylbenzenamine: A derivative with an ethyl group instead of a butyl group.
Uniqueness
Benzenamine, N-butyl-, hydrochloride is unique due to the presence of the butyl group, which imparts different chemical and physical properties compared to its analogs. The butyl group increases the hydrophobicity and may affect the compound’s reactivity and interaction with other molecules.
Properties
CAS No. |
2492-82-2 |
|---|---|
Molecular Formula |
C10H16ClN |
Molecular Weight |
185.69 g/mol |
IUPAC Name |
N-butylaniline;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-2-3-9-11-10-7-5-4-6-8-10;/h4-8,11H,2-3,9H2,1H3;1H |
InChI Key |
NBISWBAUMGDCJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC=CC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















